molecular formula C10H14N3.C8H5O7S<br>C18H19N3O7S B12810500 3,5-dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium CAS No. 83749-62-6

3,5-dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium

Cat. No.: B12810500
CAS No.: 83749-62-6
M. Wt: 421.4 g/mol
InChI Key: ZDAHEMTUIWLQPR-UHFFFAOYSA-M
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Description

3,5-Dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium is a complex organic compound that combines the properties of both 3,5-dicarboxybenzenesulfonate and 4-(diethylamino)benzenediazonium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium typically involves the metathesis reaction of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide with the sodium salt of 3,5-dicarboxybenzenesulfonic acid. The resulting compound is then recrystallized from methanol to achieve high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the diazonium group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,5-Dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

83749-62-6

Molecular Formula

C10H14N3.C8H5O7S
C18H19N3O7S

Molecular Weight

421.4 g/mol

IUPAC Name

3,5-dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium

InChI

InChI=1S/C10H14N3.C8H6O7S/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h5-8H,3-4H2,1-2H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1

InChI Key

ZDAHEMTUIWLQPR-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[N+]#N.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O

Origin of Product

United States

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